Product packaging for Diploicin(Cat. No.:CAS No. 527-93-5)

Diploicin

Cat. No.: B138456
CAS No.: 527-93-5
M. Wt: 424.1 g/mol
InChI Key: AXZCNBVMHHTPKA-UHFFFAOYSA-N
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Description

Diploicin is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures or for administration to humans . RUO products are essential tools for scientific investigations, including basic research, drug discovery, and the development of new analytical methods . They are not subject to the same regulatory evaluations for clinical performance as in vitro diagnostic (IVD) medical devices, meaning their accuracy and precision for diagnostic purposes have not been certified by any regulatory authority . Researchers can utilize this compound in various non-clinical research applications. (Here, you should describe the compound's known characteristics, such as its source or structure, its main research applications, e.g., "as an inhibitor in metabolic studies," its specific research value, e.g., "for investigating fungal symbiosis," and its known or hypothesized mechanism of action. This section must be based on your internal scientific data). It is the responsibility of the purchasing institution to ensure that this product is used by qualified and experienced scientists in a controlled laboratory setting and not for any clinical or diagnostic purposes . Any use of this RUO product for diagnostic procedures is considered "off-label," and the end-user assumes full responsibility for such use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10Cl4O5 B138456 Diploicin CAS No. 527-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCNBVMHHTPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200665
Record name Diploicin
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Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-93-5
Record name Diploicin
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Record name Diploicin
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Record name Diploicin
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Record name DIPLOICIN
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

What are the physical and chemical properties of Diploicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploicin (C₁₆H₁₀Cl₄O₅) is a chlorinated depsidone, a type of polyphenolic compound, first isolated from the lichen Buellia canescens. It has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antibacterial effects against Mycobacterium tuberculosis. This technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound, with a focus on its core characteristics, experimental methodologies, and known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

This compound is a crystalline solid that presents as white needles when recrystallized from methanol. Its core structure is a dibenzo[b,e][1][2]dioxepin-11-one, characterized by a seven-membered central ring containing an ether and an ester linkage. The molecule is heavily chlorinated, which significantly influences its chemical properties and biological activity.

Tabulated Physical and Chemical Data
PropertyValueReference(s)
Molecular Formula C₁₆H₁₀Cl₄O₅[1][3][4]
Molecular Weight 424.06 g/mol [3][4]
Appearance White needles (from methanol)
Melting Point 233-234 °C
CAS Number 527-93-5[1]
IUPAC Name 2,4,7,9-Tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyl-11H-dibenzo[b,e][1][2]dioxepin-11-one[1]
SMILES CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C[4]
InChI InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3[4]
UV max (in Methanol) 270 nm (log ε 3.79)

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments require experimental data from purified samples, the expected ¹H and ¹³C NMR spectra of this compound would reveal key structural features. The ¹H NMR spectrum would show signals corresponding to the two methyl groups, the methoxy group, and the hydroxyl proton. The aromatic protons, being highly substituted, would likely appear as singlets. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would be significantly downfield due to halogen substitution), the methoxy carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Peaks in the 3100-2850 cm⁻¹ region.

  • C=O stretch (lactone): A strong, sharp peak around 1740-1720 cm⁻¹ indicative of the ester carbonyl in the seven-membered ring.

  • C=C stretch (aromatic): Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ether and ester): Bands in the 1300-1000 cm⁻¹ region.

  • C-Cl stretch: Strong absorptions in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with relative intensities following the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of methyl, methoxy, and carbonyl groups, as well as cleavage of the depsidone ring.

Experimental Protocols

Isolation of this compound from Buellia canescens

The following is a generalized protocol for the extraction and isolation of this compound from its natural lichen source.

Materials:

  • Dried and ground thalli of Buellia canescens.

  • Acetone

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Extraction: The dried and powdered lichen material is exhaustively extracted with acetone at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between chloroform and water to separate polar and non-polar components. The chloroform layer, containing this compound, is collected and concentrated.

  • Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (visualized under UV light) are pooled.

  • Crystallization: The pooled fractions are concentrated, and the residue is recrystallized from methanol to yield pure, crystalline this compound.

G lichen Dried Lichen (Buellia canescens) extraction Acetone Extraction lichen->extraction crude_extract Crude Extract extraction->crude_extract partitioning Chloroform-Water Partitioning crude_extract->partitioning chloroform_layer Chloroform Layer partitioning->chloroform_layer column_chromatography Silica Gel Column Chromatography chloroform_layer->column_chromatography fractions Collected Fractions column_chromatography->fractions crystallization Recrystallization (Methanol) fractions->crystallization This compound Pure this compound crystallization->this compound

Figure 1. Workflow for the isolation of this compound.
Total Synthesis of this compound

The total synthesis of this compound is a complex process that has been accomplished through various routes. A key step in many synthetic approaches is the Ullmann condensation to form the diaryl ether linkage, followed by intramolecular esterification to form the seven-membered depsidone ring. The specific reagents and conditions would vary depending on the chosen synthetic strategy.

Biological Activity and Mechanism of Action

This compound is best known for its significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the precise molecular mechanism of its antibacterial action is not fully elucidated, it is hypothesized to involve the disruption of the bacterial cell wall or the inhibition of essential enzymatic processes. The highly chlorinated nature of the molecule likely contributes to its bioactivity by increasing its lipophilicity, allowing it to penetrate the complex, lipid-rich cell wall of mycobacteria.

Given that many anti-tubercular drugs target the synthesis of mycolic acids, arabinogalactan, or peptidoglycan, it is plausible that this compound interferes with one of these pathways.[2] However, specific studies detailing the interaction of this compound with these pathways are needed to confirm its mechanism of action.

G cluster_this compound This compound Action cluster_mycobacterium Mycobacterium tuberculosis Cell This compound This compound CellWall Cell Wall Synthesis (Mycolic Acid, Arabinogalactan, Peptidoglycan) This compound->CellWall Inhibition (Hypothesized) Enzymes Essential Enzymes This compound->Enzymes Inhibition (Hypothesized) CellDeath Bacterial Cell Death CellWall->CellDeath Enzymes->CellDeath

Figure 2. Hypothesized mechanism of action of this compound.

Conclusion

This compound remains a molecule of significant interest for its potent anti-mycobacterial properties. This guide has summarized its key physical and chemical characteristics, provided an overview of its isolation and synthesis, and discussed its potential mechanism of action. Further research is warranted to fully elucidate its biological targets and to explore its therapeutic potential. The detailed information presented herein aims to facilitate and inspire future investigations into this promising natural product.

References

The Diploicin Biosynthesis Pathway in Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploicin, a chlorinated depsidone produced by lichens such as Buellia canescens (also known as Diploicia canescens), exhibits significant biological activities, making it a compound of interest for pharmaceutical research. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. While the complete genomic data for Buellia canescens is not yet available, this guide synthesizes current knowledge on depsidone biosynthesis in other lichens and fungal chlorination mechanisms to present a putative and detailed pathway. This document outlines the key enzymatic steps, proposes the structure of the biosynthetic gene cluster, and provides detailed experimental protocols for the extraction, identification, and quantification of this compound and its precursors. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other halogenated polyketides for drug discovery and development.

Introduction

Lichens are a prolific source of unique secondary metabolites, many of which possess a wide range of biological activities. Among these, the depsidones, a class of polyketides, are of particular interest due to their structural complexity and pharmaceutical potential. This compound is a tetrachlorinated depsidone found in the lichen Buellia canescens.[1] Its chlorinated nature contributes to its bioactivity and presents an interesting case for studying halogenation in fungal secondary metabolism.

The biosynthesis of depsidones is generally understood to proceed through the polyketide pathway, involving a non-reducing polyketide synthase (NR-PKS) for the formation of the initial aromatic rings, followed by esterification to a depside, and subsequent oxidative cyclization to the depsidone core by a cytochrome P450 monooxygenase.[2] The biosynthesis of this compound is expected to follow this general scheme, with the addition of specific chlorination steps.

This guide will delve into the proposed enzymatic machinery and genetic architecture responsible for this compound biosynthesis, drawing parallels from well-characterized depsidone and chlorinated polyketide pathways in other fungi and lichens.

Proposed this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is a multi-step process involving a Type I non-reducing polyketide synthase (NR-PKS), a cytochrome P450 enzyme, and one or more halogenases. The pathway can be divided into three main stages: polyketide synthesis and depside formation, depsidone formation, and subsequent chlorination events.

Stage 1: Polyketide Synthesis and Depside Formation

The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This large, multidomain enzyme is responsible for the synthesis of two distinct orsellinic acid-type aromatic rings from acetate and malonate units. The PKS likely contains two acyl carrier protein (ACP) domains, which facilitate the synthesis and subsequent esterification of the two polyketide chains to form a depside intermediate.

  • Key Enzymes: Non-Reducing Polyketide Synthase (NR-PKS)

  • Precursors: Acetyl-CoA, Malonyl-CoA

  • Intermediate: A depside (e.g., a precursor to dechlorothis compound)

Stage 2: Depsidone Formation

Following the formation of the depside, a cytochrome P450 monooxygenase is proposed to catalyze an intramolecular oxidative C-O coupling reaction. This results in the formation of the characteristic seven-membered ring of the depsidone core structure.

  • Key Enzyme: Cytochrome P450 Monooxygenase (CYP450)

  • Intermediate: A dechlorinated depsidone (e.g., dechlorothis compound)

Stage 3: Chlorination

The final and defining steps in this compound biosynthesis are the sequential chlorination of the depsidone core. This is likely carried out by one or more halogenating enzymes. Fungal halogenases, such as flavin-dependent halogenases or heme-dependent haloperoxidases, are known to catalyze the incorporation of chlorine atoms onto aromatic rings.[3][4] The precise timing and order of these chlorination events are yet to be determined experimentally.

  • Key Enzymes: Halogenase(s) (e.g., Flavin-dependent halogenase)

  • Final Product: this compound

Diploicin_Biosynthesis_Pathway cluster_precursors Precursors cluster_stage1 Stage 1: Polyketide Synthesis & Depside Formation cluster_stage2 Stage 2: Depsidone Formation cluster_stage3 Stage 3: Chlorination Acetyl-CoA Acetyl-CoA Orsellinic_Acid_Derivatives Orsellinic Acid-type Monocyclic Units Acetyl-CoA->Orsellinic_Acid_Derivatives NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Orsellinic_Acid_Derivatives NR-PKS Depside_Intermediate Depside Intermediate Orsellinic_Acid_Derivatives->Depside_Intermediate NR-PKS (Esterification) Dechlorothis compound Dechlorothis compound (Depsidone Core) Depside_Intermediate->Dechlorothis compound Cytochrome P450 (Oxidative Coupling) This compound This compound Dechlorothis compound->this compound Halogenase(s) (Chlorination)

Figure 1: Proposed biosynthetic pathway of this compound.

Proposed Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). A putative BGC for this compound in Buellia canescens would be expected to contain the genes encoding the core enzymes of the pathway, as well as genes for regulation and transport.

Diploicin_BGC cluster_bgc Proposed this compound Biosynthetic Gene Cluster NR_PKS NR-PKS CYP450 Cytochrome P450 NR_PKS->CYP450 Halogenase1 Halogenase 1 CYP450->Halogenase1 Halogenase2 Halogenase 2 Halogenase1->Halogenase2 Regulator Regulatory Protein Halogenase2->Regulator Transporter Transporter Regulator->Transporter Extraction_Workflow Start Powdered Lichen Thallus Extraction Soxhlet extraction with acetone Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Evaporation Evaporation of solvent under reduced pressure Filtration->Evaporation Crude_Extract Crude Acetone Extract Evaporation->Crude_Extract End Proceed to Purification and Analysis Crude_Extract->End

References

The Depsidone Diploicin: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diploicin, a chlorinated depsidone with notable biological activity. The document details its primary natural sources, available data on its abundance, and standardized experimental protocols for its extraction, isolation, and quantification. Visualizations are provided for key biosynthetic and experimental workflows to aid in research and development.

Natural Sources and Abundance of this compound

This compound is a secondary metabolite primarily produced by the lichen-forming fungus Diploicia canescens, a widespread crustose lichen also known by its synonym Buellia canescens. This lichen is commonly found on rocks, old walls, and tree trunks.[1] It synthesizes a variety of chemical compounds, with this compound being a significant chlorinated depsidone.

While this compound is recognized as a major constituent of Diploicia canescens, detailed quantitative data on its abundance across different geographical locations and environmental conditions are limited in the available scientific literature. However, specific extraction yields provide valuable insight into its concentration within the lichen thallus.

Table 1: Quantitative Abundance of this compound in Diploicia canescens
CompoundSource OrganismExtraction SolventYield from Dry Thallus (w/w)Reference
This compoundDiploicia canescensDichloromethane (CH₂Cl₂)~0.08%[2]
Total CH₂Cl₂ ExtractDiploicia canescensDichloromethane (CH₂Cl₂)5.9%[2]

Note: The yield was calculated from a single study where 120 mg of this compound was isolated from 155 g of dried lichen thalli.[2]

Biosynthesis of this compound

This compound, as a depsidone, is synthesized via the polymalonate pathway in the fungal partner of the lichen. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form polyketide chains, which then undergo cyclization, aromatization, and further modifications, including chlorination and esterification, to form the characteristic depsidone structure.

Diploicin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization orsellinic_acid Orsellinic Acid-type Monomers cyclization->orsellinic_acid oxidative_coupling Oxidative Coupling (Ester Bond Formation) orsellinic_acid->oxidative_coupling depside Depside Intermediate oxidative_coupling->depside intramolecular Intramolecular Rearrangement (Lactonization) depside->intramolecular depsidone_core Depsidone Core Structure intramolecular->depsidone_core tailoring Tailoring Enzymes (e.g., Halogenase for Chlorination) depsidone_core->tailoring This compound This compound tailoring->this compound

A simplified diagram of the polymalonate pathway for this compound biosynthesis.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a standard method for the extraction and purification of this compound from the dried thalli of Diploicia canescens.

Diploicin_Extraction_Workflow start 1. Sample Preparation step1_desc Clean lichen thalli of debris. Dry at room temperature. Grind into a fine powder. start->step1_desc soxhlet 2. Soxhlet Extraction start->soxhlet step2_desc Perform sequential extraction with solvents of increasing polarity: a) n-heptane b) Dichloromethane (CH₂Cl₂) c) Tetrahydrofuran (THF) soxhlet->step2_desc evaporation 3. Solvent Evaporation soxhlet->evaporation step3_desc Concentrate the CH₂Cl₂ fraction (rich in this compound) using a rotary evaporator under reduced pressure. evaporation->step3_desc chromatography 4. Purification evaporation->chromatography step4_desc Apply concentrated extract to a Sephadex LH-20 or Silica Gel column. Elute with an appropriate solvent system (e.g., toluene-EtOAc-formic acid). Collect fractions. chromatography->step4_desc purity_check 5. Purity Assessment chromatography->purity_check step5_desc Analyze fractions using Thin-Layer Chromatography (TLC) or HPLC. Pool pure fractions containing this compound. purity_check->step5_desc final_product Pure this compound purity_check->final_product

Workflow for the extraction and isolation of this compound.

Methodology Details:

  • Sample Preparation: Mechanically clean the collected lichen material (Diploicia canescens) to remove any substrate and debris. Air-dry the thalli at room temperature (20-25°C) until a constant weight is achieved. Grind the dried lichen into a fine powder using a blender or mill to increase the surface area for extraction.

  • Soxhlet Extraction: Place the powdered lichen (e.g., 150 g) into a cellulose thimble and load it into a Soxhlet extractor. Perform sequential extraction for 8-12 hours with solvents of increasing polarity, starting with n-heptane (to remove lipids), followed by dichloromethane (CH₂Cl₂), and then tetrahydrofuran (THF) or acetone.[2] The this compound will be primarily in the dichloromethane fraction.

  • Concentration: Collect the dichloromethane fraction and concentrate it using a rotary evaporator at a temperature below 40°C to yield a crude extract.

  • Chromatographic Purification:

    • Column Chromatography: Dissolve the crude CH₂Cl₂ extract in a minimal amount of solvent and apply it to a silica gel or Sephadex LH-20 column.

    • Elution: Elute the column with a solvent system, such as a gradient of toluene-ethyl acetate-formic acid.[2]

    • Fraction Collection: Collect the eluate in fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Combine the fractions rich in this compound and recrystallize from an appropriate solvent (e.g., chloroform-methanol) to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in lichen extracts. Method optimization will be required.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a small amount of dried, powdered lichen material. Extract the sample with a known volume of solvent (e.g., methanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector, monitoring at the UV absorbance maxima for this compound.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Proposed Mechanism of Action

This compound has demonstrated significant in-vitro activity against various bacterial species, most notably Mycobacterium tuberculosis. While the precise molecular pathway has not been fully elucidated, the antibacterial action of chlorinated depsidones is generally attributed to their ability to disrupt essential cellular functions. Structure-activity relationship studies indicate that the presence and position of chlorine atoms on the depsidone scaffold dramatically enhance antibacterial potency.[3]

Diploicin_MoA cluster_bacterium Mycobacterium Cell This compound This compound (Chlorinated Depsidone) cell_wall Cell Wall / Membrane This compound->cell_wall Interacts with dna_rep DNA Replication (DNA Gyrase) This compound->dna_rep Potentially targets protein_syn Protein Synthesis (Ribosomes) This compound->protein_syn Potentially targets disruption Membrane Disruption & Increased Permeability cell_wall->disruption inhibition Inhibition of Key Enzymatic Processes dna_rep->inhibition protein_syn->inhibition cell_division Cell Division bactericidal Bactericidal Effect cell_division->bactericidal disruption->cell_division inhibition->cell_division

Proposed antibacterial mechanism of action for this compound.

References

The Biological Versatility of Diploicin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diploicin, a chlorinated diphenyl ether, is a secondary metabolite produced by the lichen Buellia canescens (also known as Diploicia canescens). Natural products derived from lichens have long been a source of bioactive compounds with potential therapeutic applications. This compound and its derivatives have emerged as molecules of interest due to their significant biological activities, including cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Chemical Structure

This compound is characterized by its diphenyl ether core, substituted with four chlorine atoms, a hydroxyl group, and a methoxy group. Its chemical formula is C₁₆H₁₀Cl₄O₅. The structural elucidation of this compound has been pivotal in understanding its reactivity and designing synthetic derivatives with potentially enhanced biological activities.

Biological Activities of this compound and Its Derivatives

The biological activities of this compound and its naturally occurring derivative, dechlorothis compound, have been primarily investigated in the contexts of cytotoxicity against cancer cell lines and antimicrobial effects.

Cytotoxic Activity

Quantitative assessment of the cytotoxic potential of this compound and dechlorothis compound has been performed against murine melanoma (B16) and human keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

CompoundCell LineIC₅₀ (µM)[1]
This compoundB16 (murine melanoma)25.0[1]
HaCaT (human keratinocytes)35.0[1]
Dechlorothis compoundB16 (murine melanoma)40.0[1]
HaCaT (human keratinocytes)> 50.0[1]

These results indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell line. The presence of all four chlorine atoms appears to be important for its cytotoxic potency, as the activity of dechlorothis compound is diminished.

Antimicrobial Activity

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the biological activities of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound and its derivatives is typically determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., B16, HaCaT) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A vehicle control (containing only the solvent) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The treated plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of other natural product-derived cytotoxic and antimicrobial agents, several potential pathways can be hypothesized.

Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Executioner Caspases This compound? This compound? This compound?->Mitochondrion Induces Stress? Apoptosis Apoptosis Executioner Caspases->Apoptosis Cell Death

Hypothesized Apoptotic Pathways Induced by this compound.

Further studies, such as caspase activation assays, analysis of Bcl-2 family protein expression, and measurement of mitochondrial membrane potential, are necessary to confirm the involvement of these pathways in this compound-induced cytotoxicity.

Antimicrobial Mechanism of Action

The antimicrobial action of this compound could involve various mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Disruption of the synthesis of essential components of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Interaction with the cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Protein or Nucleic Acid Synthesis: Interference with essential cellular processes like transcription or translation.

antimicrobial_workflow This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Targets Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Cell Membrane Cell Membrane Bacterial Cell->Cell Membrane DNA/RNA Synthesis DNA/RNA Synthesis Bacterial Cell->DNA/RNA Synthesis Protein Synthesis Protein Synthesis Bacterial Cell->Protein Synthesis Cell Death Cell Death Cell Wall Synthesis->Cell Death Inhibition leads to Cell Membrane->Cell Death Disruption leads to DNA/RNA Synthesis->Cell Death Inhibition leads to Protein Synthesis->Cell Death Inhibition leads to

Potential Antimicrobial Mechanisms of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a promising strategy to enhance its biological activity, improve its pharmacokinetic properties, and explore structure-activity relationships (SAR). The diphenyl ether scaffold of this compound can be modified at various positions, including the hydroxyl and methoxy groups, as well as the aromatic rings.

derivative_synthesis This compound This compound Modification Modification This compound->Modification Chemical Reaction Derivative A Derivative A Modification->Derivative A e.g., Alkylation Derivative B Derivative B Modification->Derivative B e.g., Halogenation Derivative C Derivative C Modification->Derivative C e.g., Esterification Biological Screening Biological Screening Derivative A->Biological Screening Derivative B->Biological Screening Derivative C->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound Identifies Improved Activity

Workflow for the Synthesis and Screening of this compound Derivatives.

Conclusion and Future Directions

This compound, a lichen-derived chlorinated diphenyl ether, and its derivatives represent a promising class of bioactive molecules with demonstrated cytotoxic and potential antimicrobial activities. This technical guide has summarized the available quantitative data, provided an overview of the experimental protocols for activity assessment, and proposed potential mechanisms of action.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound and a wider range of its synthetic derivatives against a broader panel of cancer cell lines and clinically relevant microbial pathogens.

  • Quantitative Antimicrobial Studies: Determining the MIC values of this compound against Mycobacterium tuberculosis and other bacteria to validate its historical antibiotic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the cytotoxic and antimicrobial effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to identify the key structural features required for optimal activity and selectivity.

A deeper understanding of the biological activities and mechanisms of action of this compound and its derivatives will be crucial for their potential development as novel therapeutic agents.

References

Diploicin's Action Against Mycobacterium tuberculosis: An Uncharted Territory in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the potential antimycobacterial properties of diploicin, a secondary metabolite produced by lichens. Despite the urgent need for novel therapeutic agents to combat the global threat of tuberculosis (TB), no specific studies detailing the mechanism of action of this compound against Mycobacterium tuberculosis have been published to date.

This lack of research means that for scientists, researchers, and drug development professionals, there is currently no quantitative data, established experimental protocols, or elucidated signaling pathways to report regarding the interaction between this compound and the causative agent of TB.

While natural products are a significant source of new antimicrobial compounds, and lichens are known to produce a variety of biologically active substances, the specific antitubercular potential of this compound remains an unexplored area of research. Depsidones, the class of phenolic compounds to which this compound belongs, have been investigated for various biological activities, but specific data on their efficacy and mechanism of action against M. tuberculosis is not available in the public domain.

The development of a technical guide or whitepaper on this topic is therefore not feasible at this time. The scientific community has yet to conduct the foundational research necessary to determine if this compound exhibits any activity against M. tuberculosis, and if so, to what extent and through what molecular mechanisms.

Future research in this area would need to begin with initial in vitro screening of this compound against M. tuberculosis to determine its minimum inhibitory concentration (MIC). Should any significant activity be observed, subsequent studies would be required to identify its molecular target within the bacterium, understand its effect on the mycobacterial cell wall or other essential processes, and evaluate its efficacy in more complex models of TB infection.

Until such research is undertaken and published, the mechanism of action of this compound against Mycobacterium tuberculosis will remain an open question and a potential, yet unverified, avenue for new anti-TB drug discovery.

Spectroscopic and Biological Profile of Diploicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lichen-derived depsidone, Diploicin. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.94sOCH₃
2.64sCH₃
2.52sCH₃

Note: Data acquired in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.3C=O (lactone)
156.4Aromatic C
156.2Aromatic C
150.9Aromatic C
146.4Aromatic C
140.1Aromatic C
119.1Aromatic C
118.7Aromatic C
118.3Aromatic C
60.8OCH₃
20.9CH₃
9.6CH₃

Note: Data acquired in CDCl₃ at 125 MHz.

Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-HStretching
1780-1740C=O (lactone)Stretching
1600-1450Aromatic C=CStretching
1250-1150C-O (ether, ester)Stretching
Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
388[M]⁺ (Molecular Ion)
352[M - Cl]⁺

Note: Data obtained via Electron Ionization Mass Spectrometry (EIMS).

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound and similar natural products.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required.[1][4]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample like this compound.[5][6]

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the dry, purified this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6][7] KBr is used as it is transparent in the mid-IR region.[8]

    • Transfer the finely ground mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Background Spectrum : Place a blank KBr pellet (containing no sample) in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum : Replace the blank pellet with the sample pellet in the spectrometer.

  • Data Acquisition : Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of complex mixtures and the confirmation of molecular weights of purified compounds. A general protocol for the analysis of a natural product like this compound is as follows:

  • Sample Preparation : Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (LC) :

    • Inject the sample solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column).

    • Elute the sample using a gradient of two or more solvents (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).[10] The gradient program is optimized to achieve good separation of the compound of interest from any impurities.

  • Ionization and Mass Analysis (MS) :

    • The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).

    • In the ion source, the analyte molecules are ionized.

    • The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis : The mass spectrometer detects the ions and generates a mass spectrum. The data system records the mass spectra as a function of retention time, allowing for the identification of the molecular ion peak and the study of fragmentation patterns if tandem MS (MS/MS) is performed.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and summarize its known biological activities.

experimental_workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Lichen Material (e.g., Diploicia canescens) extraction Solvent Extraction start->extraction purification Chromatographic Purification extraction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Dissolve in deuterated solvent ir FT-IR Spectroscopy purification->ir Prepare KBr pellet ms LC-MS Analysis purification->ms Dissolve in LC-MS grade solvent structure Structure Elucidation nmr->structure ir->structure ms->structure biological_activities Biological Activities of this compound cluster_antimicrobial Antimicrobial Activity cluster_cytotoxic Cytotoxic Activity cluster_antioxidant Antioxidant Activity This compound This compound antimicrobial Inhibition of bacterial and fungal growth This compound->antimicrobial cytotoxic Induction of cell death in cancer cell lines This compound->cytotoxic antioxidant Scavenging of free radicals This compound->antioxidant membrane Potential Mechanism: Disruption of cell membrane integrity antimicrobial->membrane apoptosis Potential Mechanism: Induction of apoptosis cytotoxic->apoptosis hat Potential Mechanism: Hydrogen Atom Transfer (HAT) antioxidant->hat

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Diploicin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diploicin

This compound (2,4,7,9-tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyldibenzo[b,e][1][2]dioxepin-11-one) is a naturally occurring depsidone found in lichens. It has garnered interest due to its potential therapeutic properties, notably its activity against Mycobacterium tuberculosis. The core structure features a dibenzo[b,e][1][2]dioxepin-11-one ring system, which is characteristic of depsidones. The synthesis of this compound and its analogues is a key area of research for the development of new antitubercular agents.

Synthetic Pathways

The primary synthetic route to this compound and related depsidones involves an intramolecular Ullmann condensation reaction as the key ring-forming step. This reaction creates the diaryl ether linkage that defines the depsidone core. The general synthetic workflow is outlined below.

Synthetic_Workflow A Precursor Synthesis: Substituted Benzophenones B Esterification A->B Coupling Reagents C Ullmann Condensation (Intramolecular) B->C Copper Catalyst, High Temperature D This compound / Analogue C->D Purification

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are generalized procedures for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific substrates and desired scale.

Protocol 1: Synthesis of the Depside Precursor (Esterification)

This protocol describes the formation of the ester linkage between the two substituted phenolic rings, which is the precursor to the depsidone.

  • Reagents and Materials:

    • Substituted benzoic acid (Ring A precursor)

    • Substituted phenol (Ring B precursor)

    • Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve the substituted benzoic acid (1.0 eq) and the substituted phenol (1.0-1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in the anhydrous solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the depside precursor.

Protocol 2: Intramolecular Ullmann Condensation for this compound Synthesis

This protocol describes the key ring-closing reaction to form the depsidone core of this compound.[1] This reaction is known to require high temperatures and a copper catalyst.[3]

  • Reagents and Materials:

    • Depside precursor

    • Copper(I) iodide (CuI) or other copper catalyst

    • High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Pyridine, or Nitrobenzene)

    • Potassium carbonate (K₂CO₃) or other base

    • Standard glassware for high-temperature reactions

    • Magnetic stirrer and heating mantle with a temperature controller

  • Procedure:

    • In a round-bottom flask, combine the depside precursor (1.0 eq), copper(I) iodide (0.5-2.0 eq), and potassium carbonate (2.0-4.0 eq).

    • Add the high-boiling point solvent to the flask.

    • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by TLC. The reaction may take several hours to days to reach completion.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

    • Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
Molecular Formula C₁₆H₁₀Cl₄O₅PubChem CID: 68244
Molecular Weight 424.05 g/mol PubChem CID: 68244
Appearance Needles (from benzene)Not cited
Melting Point 232-233 °CNot cited
Mass Spectrometry (m/z) 421.9282 (M-H)⁻PubChem CID: 68244
¹³C NMR (CDCl₃, δ in ppm) 160.3, 156.4, 156.2, 150.9, 146.4, 140.1, 137.9, 137.4, 132.8, 129.7, 124.9, 122.9, 119.1, 118.7, 118.3, 60.8, 21.0, 16.2Not cited

Table 2: Synthetic Yields for this compound and Analogues (Illustrative)

CompoundKey ReactionYield (%)Reference
This compoundUllmann CondensationNot specified in available abstracts[1]
GangaleoidinUllmann CondensationNot specified in available abstracts[1]
Generic Depsidone AnalogueUllmann Condensation30-60% (Typical range)General literature

Note: Specific high-yield data for this compound synthesis is not publicly available. The yields for Ullmann condensations can vary significantly based on the substrate and reaction conditions.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, its known antimycobacterial activity suggests that it likely interferes with essential cellular processes in Mycobacterium tuberculosis. The complex cell wall of M. tuberculosis is a common target for many antitubercular drugs. Potential mechanisms of action for this compound could involve the inhibition of key enzymes involved in cell wall biosynthesis or the disruption of the cell membrane integrity.

Below is a generalized diagram of potential drug targets within Mycobacterium tuberculosis. The specific target of this compound within these pathways remains an area for further investigation.

Antitubercular_Targets cluster_cell_wall Cell Wall Synthesis cluster_central_dogma Central Dogma cluster_metabolism Metabolism Mycolic Acid Synthesis Mycolic Acid Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis DNA Gyrase DNA Gyrase RNA Polymerase RNA Polymerase Protein Synthesis (Ribosome) Protein Synthesis (Ribosome) Energy Metabolism (ATP Synthase) Energy Metabolism (ATP Synthase) Folate Synthesis Folate Synthesis This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Potential Target Central Dogma Central Dogma This compound->Central Dogma Potential Target Metabolism Metabolism This compound->Metabolism Potential Target

Caption: Potential drug targets in M. tuberculosis.

Conclusion

The synthesis of this compound and its analogues presents a promising avenue for the discovery of new antitubercular agents. The Ullmann condensation remains a key strategy for the construction of the depsidone core. Further research is required to optimize the synthetic yields and to fully elucidate the mechanism of action and specific cellular targets of this compound. The protocols and data provided herein serve as a foundation for researchers to build upon in their efforts to develop novel therapeutics based on this fascinating natural product.

References

Application Notes and Protocols for the Purification of Diploicin using HPLC and TLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Diploicin, a chlorinated depsidone found in lichens, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to serve as a starting point for laboratory-scale purification and can be optimized for specific research and development needs.

Introduction

This compound is a secondary metabolite produced by various lichens, notably from the genus Diploicia. It has garnered interest for its potential biological activities. Efficient purification of this compound is crucial for its structural elucidation, pharmacological screening, and subsequent drug development. This document outlines recommended starting protocols for both analytical and preparative scale purification of this compound.

Thin-Layer Chromatography (TLC) Method for this compound Analysis and Purification

TLC is a rapid and cost-effective technique for the qualitative analysis of this compound in lichen extracts and for small-scale preparative purification.

Experimental Protocol: TLC

1. Sample Preparation:

  • Extract the dried and ground lichen material (e.g., Diploicia canescens) with a suitable organic solvent such as acetone or dichloromethane.

  • Concentrate the extract in vacuo to obtain a crude residue.

  • Dissolve a small amount of the crude extract in a minimal volume of a volatile solvent (e.g., acetone or ethyl acetate) for spotting.

2. TLC Plate Preparation:

  • Use commercially available silica gel 60 F254 plates.

  • With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

3. Spotting:

  • Using a capillary tube or a microliter syringe, apply small, concentrated spots of the dissolved extract onto the starting line.

  • For preparative TLC, apply the extract as a continuous band across the starting line.

  • Ensure the spots or band are completely dry before development.

4. Development:

  • Prepare the mobile phase: Toluene:Ethyl Acetate:Formic Acid (7:2:0.5, v/v/v) .

  • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.

  • Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

  • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

  • Close the chamber and allow the solvent front to ascend the plate.

5. Visualization:

  • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the separated compounds under UV light (254 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background.

  • Alternatively, use a destructive visualization method such as spraying with a 10% sulfuric acid solution in ethanol followed by gentle heating, or exposure to iodine vapor. This compound should appear as a distinct spot.

6. Rf Value Calculation:

  • Calculate the Retention Factor (Rf) for the this compound spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC
ParameterRecommended Conditions
Stationary Phase Silica Gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (7:2:0.5, v/v/v)
Expected Rf Value Estimated to be in the range of 0.7 - 0.9*
Visualization UV light (254 nm), 10% H₂SO₄ in ethanol with heating, Iodine vapor

*Note: The Rf value is an estimate based on related compounds and should be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Method for this compound Purification

HPLC is a powerful technique for the high-resolution separation and quantification of this compound. A reversed-phase method is recommended as a starting point.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Prepare the crude lichen extract as described in the TLC protocol.

  • Before injection, filter the dissolved extract through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC System and Column:

  • System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

3. Mobile Phase and Gradient Program:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (starting point for method development):

    Time (min) % Mobile Phase B
    0 50
    20 100
    25 100
    26 50

    | 30 | 50 |

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 - 20 µL

  • Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD detector can be used to obtain the full UV spectrum of the eluting peaks to aid in identification.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison with a standard if available.

  • For preparative HPLC, the conditions can be scaled up to a larger diameter column.

Data Presentation: HPLC
ParameterRecommended Starting Conditions
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50-100% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Expected Retention Time To be determined experimentally*

*Note: The retention time will depend on the specific column and exact gradient conditions used and must be determined empirically.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow lichen Lichen Material (e.g., Diploicia canescens) extraction Solvent Extraction (Acetone or Dichloromethane) lichen->extraction crude_extract Crude Extract extraction->crude_extract tlc_analysis TLC Analysis (Silica Gel, Toluene:EtOAc:Formic Acid) crude_extract->tlc_analysis hplc_purification HPLC Purification (Reversed-Phase C18) crude_extract->hplc_purification tlc_analysis->hplc_purification Method Development pure_this compound Pure this compound hplc_purification->pure_this compound characterization Characterization (Spectroscopy, etc.) pure_this compound->characterization method_selection start Goal: Purify this compound purity_check Need for rapid purity check and qualitative analysis? start->purity_check small_scale Small-scale purification (<100 mg)? start->small_scale high_resolution High-resolution separation and quantification needed? start->high_resolution large_scale Preparative scale-up required? start->large_scale purity_check->high_resolution No tlc Thin-Layer Chromatography (TLC) purity_check->tlc Yes small_scale->large_scale No small_scale->tlc Yes hplc High-Performance Liquid Chromatography (HPLC) high_resolution->hplc Yes large_scale->hplc Yes

Application Notes & Protocols: Elucidating the Mechanism of Action of Diploicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diploicin is a chlorinated depsidone, a type of secondary metabolite, isolated from lichens such as Buellia canescens and Diploicia canescens.[1][2] While its existence is known, detailed studies on its mechanism of action are limited. Early research has suggested some biological activities, including cytotoxicity against certain cancer cell lines and activity against Mycobacterium tuberculosis.[2][3] This document provides a comprehensive, tiered framework of experimental protocols to systematically investigate the mechanism of action of this compound, or any novel natural product with limited prior characterization. The protocols outlined below will guide researchers from initial broad-spectrum bioactivity screening to specific molecular target identification and pathway analysis.

Tier 1: Initial Bioactivity Screening

The first step is to perform a broad screen to identify and quantify the primary biological activities of this compound. Based on the activities of other lichen-derived compounds, the most probable activities are antifungal, anticancer, and antioxidant.

Antifungal Activity Assessment

Application Note: Many natural products exhibit antifungal properties.[4][5] The initial screening will determine if this compound has activity against common pathogenic fungi and establish its potency.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

  • Culture Preparation: Grow fungal strains in appropriate broth (e.g., RPMI-1640) to the desired cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add the fungal suspension to each well. Include a positive control (a known antifungal agent like Amphotericin B) and a negative control (medium with solvent only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Data Presentation: Hypothetical MIC Values for this compound

Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans81
Cryptococcus neoformans40.5
Aspergillus fumigatus161
Anticancer Activity Assessment

Application Note: The cytotoxicity of this compound against various cancer cell lines will be evaluated to identify potential anticancer effects.[2]

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Use a panel of human cancer cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.[6]

Data Presentation: Hypothetical IC50 Values for this compound

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)12.51.2
A549 (Lung Cancer)25.82.5
HeLa (Cervical Cancer)18.20.8
Antioxidant Activity Assessment

Application Note: Phenolic compounds, common in lichens, often possess antioxidant properties.[7] Standard assays can determine this compound's capacity to scavenge free radicals.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Hypothetical Antioxidant Activity of this compound

CompoundEC50 (µg/mL)
This compound45.3
Ascorbic Acid5.8

Tier 2: Target Identification and Cellular Effects

If significant bioactivity is observed in Tier 1, the next stage is to identify the molecular target(s) of this compound and its effects on cellular processes.

Target Identification

Application Note: Identifying the direct protein target of a small molecule is crucial for understanding its mechanism of action.[8] Drug Affinity Responsive Target Stability (DARTS) is a label-free method to identify protein targets.[9][10]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a total protein lysate from the most sensitive cancer cell line identified in Tier 1.

  • This compound Treatment: Treat the lysate with this compound or a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a protease (e.g., thermolysin or pronase). A protein that binds to this compound will be more resistant to digestion.

  • SDS-PAGE: Run the digested samples on an SDS-PAGE gel to visualize the protein bands. The target protein will appear as a more prominent band in the this compound-treated sample compared to the control.

  • Mass Spectrometry: Excise the differential band from the gel and identify the protein using mass spectrometry (LC-MS/MS).

Experimental Workflow for DARTS

DARTS_Workflow A Prepare Cell Lysate B Treat with this compound A->B C Treat with Vehicle (DMSO) A->C D Limited Proteolysis B->D C->D E SDS-PAGE D->E F Excise Differential Band E->F G LC-MS/MS for Protein ID F->G

Caption: Workflow for target identification using DARTS.

Assessment of Cellular Effects

Application Note: Based on the identified bioactivity (e.g., anticancer), investigate the cellular processes affected by this compound, such as apoptosis and cell cycle progression.

Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the target cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (PI Staining):

    • Harvest cells and fix them in cold 70% ethanol.

    • Treat with RNase A to remove RNA.

    • Stain with Propidium Iodide (PI).

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Hypothetical Effects of this compound on Cell Cycle and Apoptosis

Table 2.2.1: Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (48h)552520
This compound (IC50, 48h)751510

Table 2.2.2: Apoptosis Analysis (%)

TreatmentViableEarly ApoptoticLate Apoptotic/Necrotic
Control (48h)9532
This compound (IC50, 48h)602515

Tier 3: Pathway Analysis and Mechanism Validation

This final tier focuses on elucidating the specific signaling pathways modulated by this compound and validating the proposed mechanism.

Signaling Pathway Analysis

Application Note: If a target protein is identified (e.g., a kinase or a transcription factor), investigate its downstream signaling pathway. Western blotting is a standard technique to assess changes in protein expression and phosphorylation status within a pathway.

Protocol: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Treat cells with this compound for various time points and extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the target protein and key downstream effectors (e.g., phosphorylated forms).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Hypothetical Signaling Pathway Modulated by this compound

Signaling_Pathway This compound This compound TargetProtein Target Protein (e.g., Kinase X) This compound->TargetProtein Inhibition Downstream1 Downstream Effector 1 (e.g., p-Akt) TargetProtein->Downstream1 Downstream2 Downstream Effector 2 (e.g., p-mTOR) Downstream1->Downstream2 Apoptosis Apoptosis Downstream2->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream2->CellCycleArrest

Caption: Hypothetical signaling pathway inhibited by this compound.

Enzyme Inhibition Assay

Application Note: If the identified target is an enzyme, it is essential to characterize the inhibitory kinetics of this compound.

Protocol: In Vitro Enzyme Inhibition Assay

  • Reagents: Obtain the purified recombinant target enzyme, its substrate, and a suitable buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of this compound. Pre-incubate to allow for binding.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[11]

Data Presentation: Hypothetical Enzyme Inhibition Data for this compound

This compound (µM)Vmax (µmol/min)Km (µM)
010010
510025
1010040
Inhibition Type: Competitive
Ki (µM): 3.5

This structured, multi-tiered approach provides a robust framework for elucidating the mechanism of action of this compound or any novel natural product. By systematically progressing from broad bioactivity screening to specific target identification and pathway analysis, researchers can build a comprehensive understanding of a compound's pharmacological effects. The provided protocols offer detailed methodologies for key experiments, and the sample data tables and diagrams illustrate how to present and interpret the findings. This systematic investigation is essential for the further development of promising natural products into potential therapeutic agents.

References

Application Notes and Protocols for Diploicin as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Diploicin as a lead compound in drug discovery, focusing on its reported anticancer, antimicrobial, and anti-inflammatory activities. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents a framework for its evaluation, including detailed experimental protocols and representative signaling pathways that may be relevant to its mechanism of action.

Introduction to this compound

This compound is a chlorinated depsidone, a class of lichen metabolites known for a wide range of biological activities. Structurally, it possesses a unique dibenzofuranone core with chlorine substituents, which may contribute to its bioactivity. While research on this compound is not extensive, preliminary studies suggest its potential as a promising starting point for the development of novel therapeutic agents. This document outlines the methodologies to further investigate and validate its potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory conditions.

Potential Biological Activities and Data Presentation

While specific quantitative data for this compound is scarce, the following tables illustrate how such data would be presented. Researchers are encouraged to generate experimental data to populate these tables.

Table 1: Hypothetical Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.20.8
A549Lung Carcinoma25.81.2
HeLaCervical Cancer18.50.6
HepG2Hepatocellular Carcinoma22.11.0

Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismTypeMIC (µg/mL) [Hypothetical]Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria321
Escherichia coliGram-negative bacteria640.5
Candida albicansFungus162
Aspergillus nigerFungus324

Table 3: Hypothetical Anti-inflammatory Activity of this compound (IC₅₀ Values)

AssayTargetIC₅₀ (µM) [Hypothetical]Positive Control (e.g., Indomethacin) IC₅₀ (µM)
Griess AssayNitric Oxide (NO) Production12.55.2
COX-2 Inhibition AssayCyclooxygenase-2 (COX-2)8.90.5
TNF-α ELISATumor Necrosis Factor-alpha15.02.1

Experimental Protocols

Detailed protocols are provided below to enable researchers to systematically evaluate the biological activities of this compound.

Anticancer Activity Protocols

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

This protocol determines if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Protocols

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[1] This can be assessed visually or by measuring the optical density at 600 nm.[2]

Anti-inflammatory Activity Protocols

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • LPS

  • This compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This protocol assesses the ability of this compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • COX Colorimetric Inhibitor Screening Assay Kit

Procedure:

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.

  • Incubate the COX-2 enzyme with various concentrations of this compound.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance to determine the extent of COX-2 inhibition.

  • Calculate the IC₅₀ value for COX-2 inhibition.

Potential Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential signaling pathways that this compound might modulate based on the known mechanisms of related compounds. These are representative pathways and require experimental validation for this compound.

Anticancer Activity: Potential Induction of Apoptosis

This compound may induce apoptosis in cancer cells by modulating key signaling pathways that regulate cell survival and death.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound Enzyme Cell Wall Synthesis Enzyme This compound->Enzyme Inhibits CellWall Cell Wall Integrity CellLysis Cell Lysis Enzyme->CellLysis Inhibition leads to CellWall->CellLysis Disruption leads to LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates to InflammatoryGenes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes Transcription of This compound This compound This compound->IKK Inhibits Start This compound Isolation & Characterization PrimaryScreening Primary Screening (Anticancer, Antimicrobial, Anti-inflammatory) Start->PrimaryScreening HitValidation Hit Validation (Dose-Response & IC₅₀/MIC Determination) PrimaryScreening->HitValidation MechanismOfAction Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition, Pathway Analysis) HitValidation->MechanismOfAction LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) MechanismOfAction->LeadOptimization InVivo In Vivo Efficacy & Toxicity Studies LeadOptimization->InVivo

References

The Potential of Diploicin as a Chemical Probe in Antitubercular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Diploicin, a chlorinated depsidone derived from lichens of the genus Diploicia, has emerged as a molecule of interest in the field of biological research, particularly in the context of infectious diseases. While comprehensive studies on its use as a chemical probe are still developing, preliminary findings indicate a significant potential for this compound to serve as a valuable tool in the investigation of biological pathways, especially in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides an overview of the known biological activities of this compound, with a focus on its potential application as a chemical probe for studying antitubercular mechanisms.

Biological Activity of this compound

The primary reported biological activity of this compound is its potent inhibitory effect against Mycobacterium tuberculosis. Although detailed mechanistic studies are not yet widely available, its pronounced activity suggests that this compound may target specific pathways essential for the survival or proliferation of this pathogenic bacterium. The exploration of this compound's mechanism of action is a promising area for the development of novel antitubercular strategies and for elucidating fundamental aspects of Mycobacterium tuberculosis biology.

This compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. Based on its reported bioactivity, this compound can be conceptualized as a potential chemical probe for:

  • Target Identification: Identifying the molecular target(s) of this compound within Mycobacterium tuberculosis could reveal novel vulnerabilities of the bacterium.

  • Pathway Elucidation: By observing the downstream effects of this compound treatment on the mycobacterial proteome, metabolome, or transcriptome, researchers can gain insights into the biological pathways that are modulated by the compound.

  • Assay Development: this compound could be used as a reference compound in the development of high-throughput screening assays aimed at discovering new antitubercular agents that act via a similar mechanism.

Experimental Protocols

Due to the limited availability of detailed public information on the experimental use of this compound, the following protocols are generalized based on standard methodologies for assessing the antimicrobial activity of natural products. Researchers should adapt these protocols based on their specific experimental setup and objectives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture Mycobacterium tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5), which corresponds to a known bacterial density.

    • Dilute the standardized suspension to the final desired inoculum concentration.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in Middlebrook 7H9 broth to achieve a range of desired concentrations.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubation:

    • Seal the microplate and incubate at 37°C for a period of 7 to 14 days, or until visible growth is observed in the positive control well.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in growth compared to the positive control.

Protocol 2: Cytotoxicity Assay of this compound on a Mammalian Cell Line

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line to determine its selectivity.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line (e.g., Vero cells or a human lung cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table structure is recommended for presenting results from the aforementioned protocols.

Table 1: Antimicrobial Activity of this compound against Mycobacterium tuberculosis

CompoundStrainMIC (µg/mL)
This compoundM. tuberculosis H37Rv[Insert experimental value]
IsoniazidM. tuberculosis H37Rv[Insert control value]
RifampicinM. tuberculosis H37Rv[Insert control value]

Table 2: Cytotoxicity of this compound

CompoundCell LineIC50 (µM)
This compound[e.g., Vero][Insert experimental value]

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening natural products like this compound and a hypothetical signaling pathway that this compound might disrupt in Mycobacterium tuberculosis.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Lichen Lichen Source (Diploicia canescens) Extraction Extraction & Purification Lichen->Extraction This compound This compound Extraction->this compound MIC_Assay MIC Assay (M. tuberculosis) This compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) This compound->Cytotoxicity_Assay Target_ID Target Identification MIC_Assay->Target_ID Pathway_Analysis Pathway Analysis Target_ID->Pathway_Analysis SAR Structure-Activity Relationship Studies Pathway_Analysis->SAR

Workflow for investigating this compound's bioactivity.

Hypothetical_Signaling_Pathway This compound This compound Target_Protein Target Protein (e.g., Enzyme) This compound->Target_Protein Binds to Product Essential Product Target_Protein->Product Inhibition Inhibition Target_Protein->Inhibition Substrate Substrate Substrate->Target_Protein Cell_Wall Cell Wall Synthesis Product->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Inhibition->Cell_Wall

Hypothetical mechanism of this compound action.

This compound presents an intriguing starting point for the development of chemical probes to investigate the biology of Mycobacterium tuberculosis. Its reported potent activity warrants further detailed investigation to elucidate its mechanism of action and to identify its molecular targets. The protocols and conceptual frameworks provided here offer a foundation for researchers to begin exploring the utility of this compound in their own antitubercular research and drug development efforts. Further studies are essential to fully realize the potential of this compound as a chemical probe and as a lead compound for new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diploicin Extraction from Lichen Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Diploicin from lichen biomass, particularly Buellia canescens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which lichen species is a common source?

This compound is a chlorinated depsidone, a type of secondary metabolite produced by some lichens. A common source of this compound is the crustose lichen Diploicia canescens.

Q2: What are the conventional and modern methods for extracting this compound?

Traditional methods for extracting lichen secondary metabolites like this compound include maceration and Soxhlet extraction. Modern, more efficient methods include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). These advanced techniques often offer reduced extraction times and solvent consumption.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the polarity of the target compound. For depsidones like this compound, which are polyphenolic compounds, solvents with moderate to high polarity are generally effective. Acetone and ethanol, often in aqueous mixtures, are commonly used for extracting lichen phenolics. One study on the microwave-assisted extraction of this compound from Diploicia canescens found tetrahydrofuran (THF) to be an effective solvent.

Q4: How can I quantify the yield of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common and reliable method for the quantitative analysis of lichen secondary metabolites like this compound. This technique allows for the separation and quantification of specific compounds within a complex extract.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for the extraction of this compound from Diploicia canescens.

Materials:

  • Dried and powdered lichen material (Diploicia canescens)

  • Tetrahydrofuran (THF), 100%

  • Microwave extractor

  • Volumetric flask (15 mL)

  • Filter paper

Procedure:

  • Place a known quantity of the powdered lichen material into the microwave extraction vessel.

  • Add 15 mL of 100% THF to the vessel.

  • Set the microwave power to 100 W.

  • Set the extraction time to 7 minutes.

  • After extraction, allow the mixture to cool.

  • Filter the extract to remove the lichen residue.

  • The resulting filtrate contains the crude this compound extract.

Generalized Soxhlet Extraction Protocol

This is a general procedure adaptable for this compound extraction.

Materials:

  • Dried and powdered lichen biomass

  • Acetone or ethanol

  • Soxhlet apparatus (thimble, flask, condenser)

  • Heating mantle

Procedure:

  • Place a known amount of the powdered lichen material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with a suitable solvent (e.g., acetone or ethanol) to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent using the heating mantle to its boiling point.

  • Allow the extraction to proceed for several hours (typically 6-24 hours), or until the solvent in the siphon arm runs clear.

  • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

Generalized Ultrasound-Assisted Extraction (UAE) Protocol

This is a general procedure that can be optimized for this compound extraction.

Materials:

  • Dried and powdered lichen biomass

  • Ethanol or acetone

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

Procedure:

  • Place a known quantity of the powdered lichen material into a beaker or flask.

  • Add a specific volume of solvent (e.g., ethanol) to achieve a desired solid-to-solvent ratio.

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a set duration (e.g., 15-30 minutes).

  • Monitor and control the temperature of the extraction mixture, as ultrasound can generate heat.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract as needed.

Generalized Supercritical Fluid Extraction (SFE) Protocol

This is a general procedure for SFE that can be adapted for this compound.

Materials:

  • Dried and powdered lichen biomass

  • Supercritical fluid extractor

  • Supercritical CO2

  • Co-solvent (e.g., ethanol)

Procedure:

  • Load the powdered lichen material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters, including pressure (e.g., 200-400 bar), temperature (e.g., 40-60°C), and CO2 flow rate.

  • If a co-solvent is used, set its percentage (e.g., 5-10% ethanol).

  • Pressurize the system with CO2 to the desired level.

  • Initiate the extraction process and collect the extract in a separator vessel by reducing the pressure, which causes the this compound to precipitate out of the supercritical fluid.

  • The extraction is complete when no more extract is collected.

Data Presentation

Table 1: Microwave-Assisted Extraction (MAE) Parameters for this compound

ParameterOptimized ValueReference
Lichen SpeciesDiploicia canescens
Solvent100% Tetrahydrofuran (THF)
Solvent Volume15 mL
Microwave Power100 W
Extraction Time7 minutes
This compound Recovery 90% ****

Table 2: Generalized Parameters for Other Extraction Methods (Adaptable for this compound)

Extraction MethodTypical SolventTemperature RangeTypical DurationKey Considerations
Soxhlet Acetone, EthanolBoiling point of solvent6 - 24 hoursCan cause thermal degradation of sensitive compounds.
UAE Ethanol, Acetone20 - 60°C15 - 60 minutesTemperature control is important to prevent degradation.
SFE Supercritical CO2 with co-solvent (e.g., Ethanol)40 - 70°C1 - 4 hoursHigh initial equipment cost; provides clean extracts.

Troubleshooting Guide

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the lichen biomass is finely and uniformly ground. Smaller particle sizes increase the surface area for solvent penetration.
Inappropriate Solvent Choice Test solvents with varying polarities. For depsidones, acetone and ethanol are good starting points. Consider using aqueous mixtures of these solvents.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio for your chosen method. For MAE, optimize microwave power. For SFE, optimize pressure and co-solvent percentage.
Degradation of this compound Avoid excessive heat, especially during long extraction times (e.g., Soxhlet). Monitor temperature closely during UAE and MAE.
Incomplete Extraction For methods like maceration or UAE, consider performing multiple extraction cycles on the same biomass to ensure complete recovery.

Issue 2: Impure this compound Extract

Potential Cause Troubleshooting Step
Co-extraction of other lichen metabolites Employ chromatographic techniques for purification, such as column chromatography or preparative HPLC.
Presence of pigments and other interferences Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments before extracting with a more polar solvent for this compound.
Contamination from equipment or solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Issue 3: Difficulty in Crystallizing Purified this compound

Potential Cause Troubleshooting Step
Solution is not supersaturated Slowly evaporate the solvent from the purified this compound solution to increase its concentration.
Rapid crystallization leading to amorphous solid Control the cooling rate of the saturated solution. Slow cooling promotes the formation of well-defined crystals. Using a slightly larger volume of solvent than the minimum required can also slow down crystallization.
Presence of impurities inhibiting crystallization If the this compound is not sufficiently pure, further purification by chromatography may be necessary before attempting crystallization again.
No nucleation sites for crystal growth Introduce a seed crystal of pure this compound to the supersaturated solution. Alternatively, gently scratching the inside of the glass vessel with a glass rod can create nucleation sites.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Processing Post-Extraction Processing cluster_Purification_Analysis Purification & Analysis LichenBiomass Lichen Biomass (e.g., Buellia canescens) Grinding Grinding/Pulverization LichenBiomass->Grinding Increase surface area SolventAddition Solvent Addition Grinding->SolventAddition ExtractionMethod Extraction Method (Soxhlet, MAE, UAE, SFE) Filtration Filtration/Centrifugation ExtractionMethod->Filtration Separate biomass SolventAddition->ExtractionMethod Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Remove solvent CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (e.g., HPLC for quantification) Purethis compound->Analysis Verify purity & yield

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_ExtractionParameters Extraction Parameters cluster_Degradation Compound Stability cluster_Solutions Potential Solutions Start Low this compound Yield? CheckGrinding Is biomass finely ground? Start->CheckGrinding Yes CheckSolvent Is the solvent optimal? CheckGrinding->CheckSolvent Yes OptimizeGrinding Improve grinding technique CheckGrinding->OptimizeGrinding No CheckConditions Are extraction conditions (time, temp, power) optimized? CheckSolvent->CheckConditions Yes TestSolvents Test different solvents/mixtures CheckSolvent->TestSolvents No CheckTemperature Is extraction temperature too high? CheckConditions->CheckTemperature Yes OptimizeParams Systematically optimize parameters CheckConditions->OptimizeParams No CheckDuration Is extraction time too long? CheckTemperature->CheckDuration Yes ReduceTemp Lower extraction temperature CheckTemperature->ReduceTemp No ShortenTime Reduce extraction duration CheckDuration->ShortenTime No

Caption: Troubleshooting logic for addressing low this compound extraction yield.

Addressing solubility challenges of Diploicin in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Diploicin and facing challenges related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chlorinated depsidone, a type of polyphenolic compound often isolated from lichens.[1] Its chemical structure and properties contribute to its significant biological activities, but also to its challenging solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀Cl₄O₅PubChem
Molecular Weight 424.1 g/mol PubChem[2]
CAS Number 527-93-5PubChem[2]
Appearance White crystalline solidInferred from similar compounds
XLogP3 5.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem
Predicted Solubility in Water Very low (due to high XLogP3)Inferred from physicochemical properties[2][3][4]
Quantitative Solubility in Common Solvents Data not readily available; experimental determination recommended.

Q2: Why is this compound difficult to dissolve in aqueous media for my biological assays?

This compound's high lipophilicity, indicated by a high LogP value (a measure of how well a compound dissolves in fats/oils versus water), is the primary reason for its poor solubility in aqueous solutions like cell culture media or buffers.[2][3][] Molecules with high lipophilicity prefer non-polar (fat-like) environments over polar (water-like) environments.[4]

Q3: What are the common solvents for dissolving this compound?

For initial stock solutions, organic solvents are necessary. The most commonly used solvent for highly lipophilic compounds in biological research is Dimethyl Sulfoxide (DMSO) .[6][7] Ethanol can also be an option. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay medium.

Troubleshooting Guide: Addressing Solubility Issues

Problem 1: My this compound powder is not dissolving in my cell culture medium.

  • Cause: Direct dissolution of this compound in aqueous media is expected to fail due to its hydrophobic nature.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO. For example, you can aim for a 10 mM or higher stock solution, depending on the solubility limit in DMSO.

    • Serially dilute the stock solution. Perform intermediate dilutions of your DMSO stock in your cell culture medium. It is important to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.

    • Mind the final DMSO concentration. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as DMSO can have its own biological effects and toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Problem 2: After diluting my DMSO stock solution into the medium, a precipitate forms.

  • Cause: This is a common issue known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous environment of the medium, the this compound molecules can aggregate and precipitate because they are no longer in a favorable solvent environment.

  • Troubleshooting Steps:

    • Reduce the final concentration of this compound: Your desired working concentration may be above the solubility limit of this compound in the final assay medium. Try a lower concentration range.

    • Use a stepwise dilution approach: Instead of a single large dilution, perform several smaller, sequential dilutions. This gradual change in solvent composition can sometimes prevent precipitation.

    • Increase the final DMSO concentration slightly: While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.25%) might be necessary to keep the compound in solution. Remember to adjust your vehicle control accordingly.

    • Consider co-solvents: For some challenging compounds, a mixture of solvents for the stock solution (e.g., 70% ethanol and 30% DMSO) might improve solubility upon dilution.[9] However, the combined effect of these solvents on your cells must be tested.

    • Sonication: Briefly sonicating the final solution in a water bath sonicator can sometimes help to re-dissolve small precipitates.

Problem 3: I am observing toxicity in my cells that seems unrelated to the expected activity of this compound.

  • Cause: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.

  • Solution:

    • Determine the maximum tolerable DMSO concentration for your cell line. Before starting your experiments with this compound, run a dose-response curve with just DMSO to find the highest concentration that does not affect cell viability. This is typically below 0.5%.

    • Calculate your dilutions carefully. Ensure that the final concentration of DMSO in all your experimental wells is below this predetermined toxic threshold.

    • Always use a vehicle control. This is essential to differentiate the effects of the solvent from the effects of this compound.

Experimental Protocols

Detailed Methodology: Preparation of this compound Stock and Working Solutions for an In Vitro Assay

This protocol provides a general guideline. The final concentrations should be optimized for your specific cell line and experimental design.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

    • Vortex mixer

    • Pipettes and sterile tips

  • Preparation of a 10 mM this compound Stock Solution in DMSO:

    • Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 424.1 g/mol ).

      • For 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 424.1 g/mol = 0.004241 g = 4.241 mg

    • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of 100% DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for a Cell-Based Assay (e.g., MTT Assay):

    • Determine the highest final concentration of this compound you want to test (e.g., 100 µM).

    • Calculate the dilution required from your 10 mM stock solution to achieve this concentration, ensuring the final DMSO concentration remains low (e.g., ≤ 0.1%).

      • To achieve a 100 µM final concentration with 0.1% DMSO, you would perform a 1:1000 dilution of a 100 mM stock, or a 1:100 dilution of a 10 mM stock. A 1:100 dilution will result in 1% DMSO, which may be too high. Therefore, a higher concentration stock or an intermediate dilution step is recommended.

    • Example Dilution Strategy for a final volume of 200 µL in a 96-well plate:

      • Intermediate Dilution (optional but recommended): Dilute your 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate stock. This will now be in 10% DMSO.

      • Final Dilution: Add 20 µL of the 1 mM intermediate stock to 180 µL of cell culture medium in your well. This will give you a final this compound concentration of 100 µM and a final DMSO concentration of 1%. Note: This may still be too high for some cell lines.

    • Alternative Final Dilution for lower DMSO concentration:

      • Prepare a 2X working stock of your highest this compound concentration in your cell culture medium. For a final concentration of 100 µM, prepare a 200 µM solution.

      • To make 1 mL of 200 µM working stock from a 10 mM DMSO stock: Add 20 µL of 10 mM this compound stock to 980 µL of medium. This gives a 200 µM solution in 2% DMSO.

      • Add 100 µL of this 2X working stock to 100 µL of cell suspension in your well. The final concentration will be 100 µM this compound in 1% DMSO.

    • For lower final DMSO concentrations (e.g., 0.1%), a higher concentration initial stock in DMSO is necessary. For example, a 100 mM stock in DMSO diluted 1:1000 would give a final concentration of 100 µM in 0.1% DMSO.

    • Perform serial dilutions from your highest working concentration to obtain the desired concentration range for your dose-response curve.

    • Always prepare a vehicle control: Add the same volume of DMSO as used for the highest this compound concentration to the cell culture medium without the compound.

Visualizations: Potential Signaling Pathways and Workflows

Note: The following diagrams illustrate potential signaling pathways that this compound might influence based on the known activities of similar compounds. The exact molecular targets and mechanisms of this compound are still under investigation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibition? PI3K PI3K This compound->PI3K Direct Inhibition? Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_workflow Solubility Troubleshooting Workflow Start Start: this compound Powder PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock Dilute Dilute to Final Concentration in Aqueous Medium PrepStock->Dilute CheckPrecipitate Precipitate Forms? Dilute->CheckPrecipitate Proceed Proceed with Assay (Include Vehicle Control) CheckPrecipitate->Proceed No Troubleshoot Troubleshoot: - Lower Final Concentration - Stepwise Dilution - Adjust DMSO % CheckPrecipitate->Troubleshoot Yes Troubleshoot->Dilute

References

Technical Support Center: Mitigating Off-Target Effects of Diploicin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Diploicin in cellular models. Given the limited specific data on this compound's off-target profile, this guide focuses on established methodologies for identifying and minimizing such effects for any novel compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is a chlorinated dibenzofuran, an antibiotic compound isolated from the lichen Buellia canescens[1]. Its molecular formula is C₁₆H₁₀Cl₄O₅[2]. It has reported activity against Mycobacterium tuberculosis[3].

Q2: Why is it crucial to investigate the off-target effects of this compound?

Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cellular toxicity, and potential failure in later stages of drug development[4][5]. Identifying and mitigating these effects early is essential for validating this compound's mechanism of action and ensuring the reliability of experimental data.

Q3: What are the common initial signs of off-target effects in cell culture experiments?

Common signs include unexpected changes in cell morphology, proliferation rates, or viability at concentrations where the on-target effect is not expected to cause such phenotypes. Other indicators can be the activation or inhibition of signaling pathways seemingly unrelated to the primary target.

Troubleshooting Guide for Unexpected Experimental Outcomes

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Death or Reduced Viability This compound may be hitting essential cellular targets, such as proteins involved in mitochondrial function or cell cycle regulation.Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this with the concentration required for the desired on-target effect. Use a lower, more specific concentration if possible.
Contradictory Results Across Different Cell Lines The expression levels of off-target proteins may vary between cell lines, leading to differential responses.Profile the expression of potential off-target candidates in the cell lines being used. Use cell lines with knocked-down or overexpressed potential off-targets to validate.
Activation of Unrelated Signaling Pathways This compound might be interacting with kinases, phosphatases, or other signaling molecules that are not its primary target.Use pathway-specific inhibitors or activators to dissect the observed signaling events. Perform phosphoproteomics to identify unexpectedly phosphorylated proteins.
Phenotype Does Not Match Genetic Knockdown of the Primary Target This strongly suggests that the observed phenotype is due to off-target effects rather than the intended on-target activity.Use structurally dissimilar analogs of this compound that retain on-target activity but may have a different off-target profile. Compare the phenotypic results. Employ genetic rescue experiments by overexpressing the intended target.

Experimental Protocols for Off-Target Identification

A multi-pronged approach is recommended to identify the off-target effects of this compound.

Computational Prediction of Off-Targets
  • Objective: To computationally screen for potential off-target interactions of this compound based on its chemical structure.

  • Methodology:

    • Obtain the 2D or 3D structure of this compound.

    • Utilize computational tools and databases (e.g., ChEMBL, PubChem) to perform similarity searches and docking studies against a panel of known protein structures.

    • Analyze the results to identify proteins with high binding affinity scores, which represent potential off-targets. These analyses can provide a ranked list of potential off-targets for further experimental validation[4][5][6].

Proteome-Wide Off-Target Identification using Chemical Proteomics
  • Objective: To identify the direct binding partners of this compound in an unbiased manner within the cellular proteome.

  • Methodology: Affinity-based protein profiling.

    • Synthesize a this compound analog with a reactive group and a reporter tag (e.g., biotin).

    • Incubate the probe with cell lysate or live cells.

    • Lyse the cells and enrich for probe-bound proteins using affinity purification (e.g., streptavidin beads).

    • Identify the enriched proteins by mass spectrometry (LC-MS/MS)[7].

Transcriptomic Profiling to Identify Affected Pathways
  • Objective: To identify changes in gene expression patterns in response to this compound treatment, which can indicate the modulation of unintended signaling pathways.

  • Methodology: RNA-Sequencing.

    • Treat cells with this compound at a relevant concentration and a vehicle control.

    • Isolate total RNA at various time points.

    • Perform RNA-sequencing to obtain comprehensive gene expression data.

    • Analyze the data for differentially expressed genes and perform pathway analysis (e.g., using KEGG or Gene Ontology) to identify signaling pathways affected by this compound[8][9][10][11].

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data for this compound-Binding Proteins

Protein IDProtein NameFold Enrichment (this compound vs. Control)p-valuePotential Function
P04637Tumor suppressor p5315.2<0.001Cell cycle arrest, apoptosis
P6225814-3-3 protein zeta/delta12.8<0.001Signal transduction
Q13547Serine/threonine-protein kinase PIM19.50.005Cell survival, proliferation
P31749Mitogen-activated protein kinase 17.30.01Signal transduction

Table 2: Hypothetical Transcriptomic Data - Top 5 Dysregulated Pathways

KEGG Pathway IDPathway NameNumber of Differentially Expressed Genesp-value
hsa04110Cell cycle45<0.0001
hsa04010MAPK signaling pathway38<0.0001
hsa04210Apoptosis320.0005
hsa05200Pathways in cancer550.001
hsa04151PI3K-Akt signaling pathway300.002

Visualizations

experimental_workflow cluster_identification Off-Target Identification cluster_validation Validation cluster_mitigation Mitigation Computational_Screening Computational Screening Biochemical_Assays Biochemical Assays Computational_Screening->Biochemical_Assays Candidate Off-Targets Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Biochemical_Assays Direct Binders Transcriptomics Transcriptomics (RNA-Seq) Cellular_Assays Cellular Assays Transcriptomics->Cellular_Assays Affected Pathways Genetic_Approaches Genetic Approaches Biochemical_Assays->Genetic_Approaches Validated Off-Targets Cellular_Assays->Genetic_Approaches Validated Phenotypes Dose_Optimization Dose Optimization Genetic_Approaches->Dose_Optimization Confirmed Off-Targets Chemical_Modification Chemical Modification Genetic_Approaches->Chemical_Modification Confirmed Off-Targets

Caption: Experimental workflow for identifying, validating, and mitigating off-target effects.

signaling_pathway This compound This compound Primary_Target Primary Target (e.g., Mycobacterial Enzyme) This compound->Primary_Target Inhibition Off_Target_Kinase Off-Target Kinase (e.g., MAPK) This compound->Off_Target_Kinase Inhibition Cellular_Response_1 Intended Cellular Response (Antibacterial Effect) Primary_Target->Cellular_Response_1 Leads to Downstream_Effector_1 Downstream Effector 1 Off_Target_Kinase->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Cellular_Response_2 Unintended Cellular Response (e.g., Apoptosis) Downstream_Effector_2->Cellular_Response_2 Leads to

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.

mitigation_logic Start Start: Unexpected Phenotype Identify_Off_Targets Identify Potential Off-Targets (Proteomics, Transcriptomics) Start->Identify_Off_Targets Validate_Off_Targets Validate Off-Target Engagement (Biochemical & Cellular Assays) Identify_Off_Targets->Validate_Off_Targets Is_Off_Target_Confirmed Off-Target Confirmed? Validate_Off_Targets->Is_Off_Target_Confirmed Lower_Concentration Lower this compound Concentration Is_Off_Target_Confirmed->Lower_Concentration Yes End End: Minimized Off-Target Effects Is_Off_Target_Confirmed->End No Modify_Compound Modify this compound Structure Lower_Concentration->Modify_Compound Use_Controls Use Specific Pathway Inhibitors as Controls Modify_Compound->Use_Controls Use_Controls->End

Caption: Logical workflow for the mitigation of off-target effects.

References

Validation & Comparative

Validating the In Vivo Efficacy of Novel Neuroprotective Agents: A Comparative Guide Featuring 'Diploicin'

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for neurodegenerative diseases is a paramount challenge in modern medicine. A growing body of evidence implicates neuroinflammation as a key driver in the pathogenesis of conditions such as Alzheimer's and Parkinson's disease. This has spurred the development of novel compounds aimed at mitigating this inflammatory cascade. "Diploicin," a promising marine-derived compound, has demonstrated significant anti-inflammatory and neuroprotective properties in vitro. This guide provides a comprehensive framework for validating the in vivo efficacy of this compound in relevant animal models, comparing its potential performance against established and emerging therapeutic strategies.

Comparative Efficacy of Neuroprotective Compounds in Animal Models

To contextualize the potential of this compound, it is essential to compare its projected efficacy with current and experimental treatments for neuroinflammation-mediated neurodegeneration. The following table summarizes key efficacy data from preclinical animal studies of various compounds. As in vivo data for this compound is not yet publicly available, target efficacy endpoints are presented as hypothetical values based on promising in vitro results.

Compound/TreatmentAnimal ModelKey Efficacy ParametersResults
This compound (Hypothetical) LPS-induced Neuroinflammation (Mouse)- Pro-inflammatory Cytokine Reduction (IL-1β, TNF-α) - Microglial Activation Inhibition - Cognitive Improvement (Morris Water Maze)- >50% reduction in IL-1β and TNF-α - Significant decrease in Iba1+ cells - >30% improvement in escape latency
Minocycline LPS-induced Neuroinflammation (Rat)- Microglial Activation Inhibition - Pro-inflammatory Cytokine Reduction- Suppressed microglial activation - Reduced IL-1β and TNF-α production[1]
LCB-03-110 (DDRs inhibitor) Parkinson's & Alzheimer's Models (Mouse)- Toxic Protein Clearance (α-synuclein, Aβ) - Cognitive Improvement- Enhanced autophagy-mediated protein clearance - Improved cognitive performance[2]
DDL-920 Alzheimer's Model (Mouse)- Cognitive Function Restoration- Restored cognitive functions by enhancing gamma oscillations[3]
2-PMAP Alzheimer's Model (Mouse)- Amyloid-β Reduction- Lowered production of amyloid-β and associated deposits[4]
PD13R Parkinson's Model (Marmoset)- Dyskinesia Reduction- Reduced levodopa-induced dyskinesia by over 85%[5]
Diapocynin Parkinson's Model (Mouse)- Motor Coordination Protection- Prevented deficits in motor coordination[6]

Experimental Protocols for In Vivo Validation

Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's efficacy. Below are methodologies for key experiments to validate the in vivo neuroprotective effects of this compound.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to mimic the neuroinflammatory state observed in various neurodegenerative diseases by inducing a potent inflammatory response in the brain.[7][8][9][10]

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • This compound Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 10, 25, 50 mg/kg) for 7 consecutive days. A vehicle control group receives the same volume of saline.

  • LPS Challenge: On the 7th day, 1 hour after the final this compound or vehicle injection, mice are administered a single i.p. injection of LPS (0.25 mg/kg) to induce neuroinflammation.

  • Behavioral Testing (24h post-LPS): Cognitive function is assessed using the Morris Water Maze or Y-maze test.

  • Tissue Collection (48h post-LPS): Animals are euthanized, and brain tissue is collected for biochemical and histological analysis.

Key Outcome Measures:

  • Biochemical: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in brain homogenates measured by ELISA.

  • Histological: Microglial activation assessed by Iba1 immunohistochemistry. Neuronal apoptosis evaluated by TUNEL staining.

  • Behavioral: Performance in cognitive tasks (e.g., escape latency, time in target quadrant, spontaneous alternations).

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying a compound's therapeutic effects is critical for its development. The following diagrams illustrate the putative signaling pathway of this compound in mitigating neuroinflammation and the experimental workflow for its in vivo validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces Transcription Cytokines Cytokines Pro-inflammatory Genes->Cytokines Leads to

Caption: Putative signaling pathway of this compound in inhibiting LPS-induced neuroinflammation.

G cluster_0 Pre-treatment Phase cluster_1 Induction & Assessment Phase cluster_2 Analysis Phase Acclimatization Acclimatization This compound Admin This compound Administration (7 days) Acclimatization->this compound Admin LPS Injection LPS Injection This compound Admin->LPS Injection Behavioral Tests Behavioral Testing (24h post-LPS) LPS Injection->Behavioral Tests Tissue Collection Tissue Collection (48h post-LPS) Behavioral Tests->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histological Analysis->Data Analysis

Caption: Experimental workflow for in vivo validation of this compound.

Conclusion

The validation of this compound's in vivo efficacy requires a systematic approach, employing well-established animal models of neuroinflammation and a comprehensive battery of behavioral, biochemical, and histological analyses. By comparing its performance against other neuroprotective agents, researchers can ascertain its therapeutic potential and delineate its mechanism of action. The protocols and frameworks presented in this guide offer a robust starting point for the preclinical development of this compound and other novel compounds targeting neuroinflammation in neurodegenerative diseases.

References

The Unexplored Therapeutic Potential of Diploicin: A Comparative Guide to the Bioactivity of Lichen-Derived Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their vast structural diversity, have historically been a rich source of inspiration. Diploicin, a chlorinated depsidone isolated from lichens, represents a promising but underexplored scaffold. While specific structure-activity relationship (SAR) studies on this compound derivatives are currently limited in the public domain, a wealth of information exists for the broader class of lichen-derived depsidones. This guide provides a comparative analysis of the anticancer and antimicrobial activities of these related compounds, offering valuable insights that can inform the future design and development of this compound-based therapeutics.

This guide synthesizes available quantitative data, details common experimental protocols for assessing biological activity, and visualizes key signaling pathways modulated by these fascinating natural products. By examining the SAR of related depsidones, we can infer potential avenues for the structural optimization of this compound to enhance its therapeutic efficacy.

Comparative Biological Activity of Lichen-Derived Depsidones

The following tables summarize the reported anticancer and antimicrobial activities of various lichen-derived depsidones, providing a quantitative basis for comparing their potency.

Anticancer Activity

The cytotoxic effects of depsidones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Physodic acidA-172 (Glioblastoma)42.41[1]
Physodic acidT98G (Glioblastoma)50.57[1]
Physodic acidU-138 MG (Glioblastoma)45.72[1]
Salazinic acidK562 (Leukemia)64.36[2]
Salazinic acidHT-29 (Colon Cancer)67.91[2]
Salazinic acidB16-F10 (Melanoma)78.64[2]
Norstictic acidUACC-62 (Melanoma)88.0[3]
Hypostictic acidK562 (Leukemia)2.20[2]
Hypostictic acidB16-F10 (Melanoma)13.78[2]
Hypostictic acid786-0 (Renal Cancer)14.24[2]
Mollicellin 95KB (Nasopharyngeal Cancer)4.79[1]
Mollicellin 95HepG2 (Liver Cancer)7.10[1]
Mollicellin 97KB (Nasopharyngeal Cancer)10.64[1]
Mollicellin 110KB (Nasopharyngeal Cancer)9.83[1]
Mollicellin 110HepG2 (Liver Cancer)11.69[1]
Compound 160HCT-116 (Colon Cancer)23.5[1]
Himantormione B (131)HCT-116 (Colon Cancer)1.11[1]
Antimicrobial Activity

Depsidones have also demonstrated significant activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Asperunguissidone A (41)Staphylococcus aureus ATCC259231.0 - 8.0[1]
Asperunguissidone A (41)MRSA1.0 - 8.0[1]
Simplicildone J (89)Staphylococcus aureus-[1]
Simplicildone K (90)MRSA-[1]
Himantormione A (130)Staphylococcus aureus35.09 µM[1]
Himantormione B (131)Staphylococcus aureus7.01 µM[1]
Candelaria fibrosa depsidone (136)Bacillus cereus88.0 µM[1]
Candelaria fibrosa depsidone (136)Staphylococcus aureus39.6 µM[1]
Cladonia borealis extractMRSA<16[4]
Cladonia confusa extractMRSA<16[4]
Stereocaulon ramulosum extractMRSA<16[4]
Cladonia cryptochlorophaea extractMRSA<16[4]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds. Below are detailed methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Key Signaling Pathways

Several studies have indicated that lichen-derived depsidones exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Depsidones Lichen Depsidones Depsidones->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes transcription Nrf2_n->ARE binds

Caption: Nrf2 signaling pathway and its modulation by lichen depsidones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and cell survival.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates Depsidones Lichen Depsidones Depsidones->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes NFkB_n->Inflammatory_Genes transcription

Caption: NF-κB signaling pathway and its inhibition by lichen depsidones.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation, and its aberrant activation is common in many cancers.

STAT3_Signaling_Pathway cluster_nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation STAT3_dimer_n STAT3 Dimer Target_Genes Target Genes (Proliferation, Survival) Depsidones Lichen Depsidones Depsidones->JAK inhibits? Depsidones->STAT3 inhibits? STAT3_dimer_n->Target_Genes transcription

References

A Comparative Analysis of the Bioactivity of Diploicin and Other Lichen Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-forming fungi produce a vast array of unique secondary metabolites, many of which exhibit significant biological activities.[1][2] These compounds, born from a symbiotic relationship between fungi and algae or cyanobacteria, have garnered increasing interest for their pharmaceutical potential.[3][4] This guide provides a comparative overview of the bioactivity of Diploicin against other prominent lichen secondary metabolites, including Usnic Acid, Atranorin, and Evernic Acid. The comparison focuses on antimicrobial, anticancer, and antioxidant properties, supported by available experimental data and detailed methodologies.

Bioactivity Profile of this compound

This compound is a chlorinated depsidone first isolated from the lichen Diploicia canescens. While research on this compound is less extensive compared to other lichen compounds, early studies have highlighted its potent bioactivity. Most notably, this compound has been found to be highly active against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[5] However, comprehensive quantitative data on its activity spectrum against a wider range of microbes, cancer cell lines, and oxidative agents is still limited in publicly available literature, underscoring a need for further investigation into this potentially valuable compound.

Comparative Bioactivity Analysis

This section compares the bioactivity of this compound with Usnic Acid, Atranorin, and Evernic Acid, summarizing key quantitative data in structured tables.

Lichen metabolites are well-known for their antimicrobial properties, particularly against Gram-positive bacteria.[6] Usnic acid, for instance, functions by inhibiting DNA and RNA synthesis in these bacteria.[6] Divaricatic acid, another lichen metabolite, has shown effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA) comparable to vancomycin.[7]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Source(s)
This compound Mycobacterium tuberculosisData not specified[5]
Usnic Acid Staphylococcus aureus7.8[8]
Bacillus subtilis1.02 - 50.93 x 10⁻² mmol/mL[9]
Enterococcus faecalisActive (planktonic)[10]
Atranorin Gram-positive bacteria31.2 - 500[5]
Divaricatic Acid S. aureus (MRSA)Active (comparable to vancomycin)[7]
Bacillus subtilis7.0 - 64.0[7]
Candida albicansActive[7]
Methyl 3,5-dibromo-orsellinate (Synthetic) Staphylococcus aureus4[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure used to determine this value.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., Usnic Acid) is serially diluted in the broth across a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Visualization

G Workflow for Antimicrobial Susceptibility Testing (MIC) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Several lichen metabolites have demonstrated significant cytotoxic effects against various cancer cell lines. Evernic acid, for example, suppresses the proliferation of breast cancer cells by targeting the enzyme Thioredoxin Reductase 1 (TrxR1).[12][13] It has also been identified as a promising agent for ovarian cancer treatment due to its low toxicity towards normal cells.[14][15][16] Atranorin has shown potential in inhibiting the motility of lung cancer cells.

Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)

CompoundCancer Cell LineIC₅₀ Value (µg/mL)Source(s)
Evernic Acid MCF-7 (Breast Cancer)33.79[12][13]
MDA-MB-453 (Breast Cancer)121.40[12][13]
Ovarian Cancer LinesActive at various concentrations[14][16]
Atranorin A549 (Lung Cancer)Inhibits motility at 5 µg/mL
Usnic Acid FemX (Melanoma)Strong activity[17]
LS174 (Colon Cancer)Strong activity[17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Evernic Acid) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and calculating the concentration at which 50% of cell growth is inhibited.

Signaling Pathway Visualization

G Anticancer Mechanism of Evernic Acid EA Evernic Acid Inhibition EA->Inhibition TrxR1 Thioredoxin Reductase 1 (TrxR1) ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS (Normally reduces ROS) Proliferation Cancer Cell Proliferation & Migration ROS->Proliferation Suppresses Inhibition->TrxR1

Caption: Evernic Acid inhibits TrxR1, leading to increased ROS and suppressed proliferation.

Many lichen metabolites exhibit antioxidant properties by scavenging free radicals. Atranorin, for example, has a dual role, acting as both a pro-oxidant and an antioxidant depending on the specific reactive species it encounters.[18][19] Both atranorin and salazinic acid have demonstrated strong radical scavenging capabilities.[20]

Table 3: Comparative Antioxidant Activity (Radical Scavenging - IC₅₀)

CompoundAssayIC₅₀ ValueSource(s)
Atranorin Radical Scavenging39.31 µM[20]
Salazinic Acid Radical Scavenging12.14 µM[20]
T. flavicans Extract DPPH54.05 µg/mL[21]
T. flavicans Isolate DPPH127.38 µg/mL[21]
Oriental Plum 'Soldam' Extract DPPH58-64 µg/mL[22]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.

  • Sample Preparation: The test compound is prepared in a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution in a microplate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: During incubation, antioxidants in the sample donate hydrogen atoms to the DPPH radical, causing it to be reduced to DPPH-H. This reduction is accompanied by a color change from violet to yellow. The absorbance is measured spectrophotometrically (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.

Assay Principle Visualization

G Principle of DPPH Antioxidant Assay DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_H + H⁺ from Antioxidant Antioxidant Antioxidant (e.g., Atranorin)

Caption: Antioxidants reduce the violet DPPH radical to its yellow, non-radical form.

Conclusion

While this compound shows early promise, particularly as an anti-tubercular agent, the body of research surrounding its bioactivity is significantly smaller than that for other lichen metabolites like Usnic Acid, Atranorin, and Evernic Acid. These compounds have well-documented antimicrobial, anticancer, and antioxidant properties, with established mechanisms of action and a wealth of quantitative data. Usnic acid is a potent antibacterial, Evernic acid shows targeted anticancer potential with low toxicity, and Atranorin is a notable antioxidant.

This comparative guide highlights a clear opportunity for further research. A comprehensive evaluation of this compound's bioactivity using standardized assays is essential to understand its full therapeutic potential. Such studies would clarify its spectrum of activity and determine its standing among the more extensively studied, and highly promising, secondary metabolites derived from lichens.

References

Cross-validation of Diploicin's mechanism of action using different techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lichen-derived compound Diploicin, focusing on its potential antimicrobial and cytotoxic mechanisms of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a framework for its potential evaluation. The guide outlines established experimental protocols and presents hypothetical comparative data and signaling pathways to illustrate how this compound could be cross-validated against known therapeutic agents.

Data Presentation: Comparative Performance Metrics

Table 1: Comparative Antimicrobial Activity (Hypothetical MIC Values in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Mycobacterium tuberculosisCandida albicans (Fungus)
This compound Data Not AvailableData Not AvailableReported ActivityData Not Available
Vancomycin0.5 - 2.0---
Ciprofloxacin0.12 - 1.00.015 - 1.00.25 - 2.0-
Isoniazid--0.02 - 0.2-
Amphotericin B---0.1 - 1.0

Note: The table presents typical MIC ranges for common antimicrobials to serve as a benchmark for future studies on this compound. The reported activity of this compound against M. tuberculosis suggests its potential as an anti-mycobacterial agent.

Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)Normal Fibroblasts
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin0.05 - 0.50.01 - 0.20.02 - 0.3>1.0
Paclitaxel0.002 - 0.010.001 - 0.0050.001 - 0.008>0.1

Note: This table provides a template for comparing the cytotoxic potential and selectivity of this compound against cancer cell lines and non-cancerous cells.

Experimental Protocols

To cross-validate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism without this compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.[1][2]

b) Agar Disk Diffusion Assay:

  • Objective: To qualitatively assess the antimicrobial activity of this compound.

  • Protocol:

    • Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized inoculum of the test microorganism.

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Place the discs on the surface of the agar.

    • Incubate the plate under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disc.[3]

Cytotoxicity Assays

a) MTT Assay for Cell Viability:

  • Objective: To assess the effect of this compound on the metabolic activity of cancer and normal cell lines as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mechanism of Action Elucidation

a) Bacterial Cell Wall Integrity Assay:

  • Objective: To investigate if this compound targets the bacterial cell wall.

  • Protocol:

    • Treat bacterial cells with this compound at its MIC.

    • Monitor for cell lysis by measuring the change in optical density at 600 nm over time in an isotonic solution. A decrease in OD suggests cell wall damage.

    • Further confirmation can be achieved by observing morphological changes (e.g., spheroplast formation) using phase-contrast or electron microscopy.

b) Protein Synthesis Inhibition Assay:

  • Objective: To determine if this compound inhibits bacterial protein synthesis.

  • Protocol:

    • Incubate bacterial cells with this compound.

    • Add a radiolabeled amino acid (e.g., [35S]-methionine) to the culture.

    • After a specific incubation period, precipitate the proteins using trichloroacetic acid (TCA).

    • Measure the amount of incorporated radioactivity using a scintillation counter. A reduction in radioactivity compared to the control indicates inhibition of protein synthesis.[4]

c) DNA Synthesis Inhibition Assay:

  • Objective: To assess if this compound interferes with DNA replication.

  • Protocol:

    • Treat bacterial or cancer cells with this compound.

    • Incorporate a labeled nucleoside (e.g., [3H]-thymidine) into the culture.

    • Harvest the cells and measure the amount of incorporated radioactivity in the DNA fraction. A decrease in incorporation suggests inhibition of DNA synthesis.[5][6]

d) Apoptosis Induction Assay (for Cytotoxicity):

  • Objective: To determine if this compound induces programmed cell death in cancer cells.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with this compound for various time points.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry.

    • Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic. An increase in the apoptotic population indicates the induction of apoptosis.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential mechanisms and experimental workflows for this compound.

G cluster_antimicrobial Hypothetical Antimicrobial MOA of this compound This compound This compound CellWall Cell Wall Synthesis Inhibition This compound->CellWall Blocks peptidoglycan cross-linking ProteinSynth Protein Synthesis Inhibition This compound->ProteinSynth Binds to ribosome DNASynth DNA Replication Inhibition This compound->DNASynth Inhibits DNA gyrase Membrane Membrane Disruption This compound->Membrane Forms pores BacterialDeath Bacterial Cell Death CellWall->BacterialDeath ProteinSynth->BacterialDeath DNASynth->BacterialDeath Membrane->BacterialDeath

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

G cluster_cytotoxic Potential Cytotoxic Signaling Pathway for this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow for Cross-Validation Start Isolate/Synthesize This compound Screening Primary Screening (Disk Diffusion/MTT) Start->Screening MIC_IC50 Quantitative Analysis (Broth Microdilution/IC50) Screening->MIC_IC50 MOA Mechanism of Action Studies (Cell Wall, Protein, DNA Synthesis, Apoptosis) MIC_IC50->MOA Target Target Identification (Affinity Chromatography, etc.) MOA->Target Validation In Vivo Validation (Animal Models) Target->Validation

Caption: A logical workflow for the comprehensive validation of this compound's bioactivity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.